Cas no 1261516-91-9 (2-chloro-5-iodobenzene-1-sulfonyl chloride)

2-chloro-5-iodobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-chloro-5-iodobenzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 2-chloro-5-iodo-
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- MDL: MFCD18393337
- インチ: 1S/C6H3Cl2IO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
- InChIKey: GAMMHWNHCAXPSM-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC(I)=CC=C1Cl
じっけんとくせい
- 密度みつど: 2.104±0.06 g/cm3(Predicted)
- ふってん: 370.3±32.0 °C(Predicted)
2-chloro-5-iodobenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216632-0.5g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
Enamine | EN300-216632-2.5g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 2.5g |
$2071.0 | 2023-09-16 | |
1PlusChem | 1P01BCLE-250mg |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 250mg |
$710.00 | 2023-12-25 | |
Enamine | EN300-216632-10g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 10g |
$4545.0 | 2023-09-16 | |
1PlusChem | 1P01BCLE-500mg |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 500mg |
$1081.00 | 2023-12-25 | |
1PlusChem | 1P01BCLE-5g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 5g |
$3851.00 | 2023-12-25 | |
1PlusChem | 1P01BCLE-50mg |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 50mg |
$354.00 | 2023-12-25 | |
1PlusChem | 1P01BCLE-1g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 1g |
$1369.00 | 2023-12-25 | |
1PlusChem | 1P01BCLE-2.5g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 2.5g |
$2622.00 | 2023-12-25 | |
Enamine | EN300-216632-5.0g |
2-chloro-5-iodobenzene-1-sulfonyl chloride |
1261516-91-9 | 95% | 5g |
$3065.0 | 2023-05-26 |
2-chloro-5-iodobenzene-1-sulfonyl chloride 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
2-chloro-5-iodobenzene-1-sulfonyl chlorideに関する追加情報
Professional Introduction to 2-chloro-5-iodobenzene-1-sulfonyl chloride (CAS No: 1261516-91-9)
2-chloro-5-iodobenzene-1-sulfonyl chloride, with the chemical formula C₆H₂ClI₂O₂S, is a highly versatile and synthetically valuable compound in the field of organic chemistry and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining both chloro and iodine substituents on a benzene ring, along with a sulfonyl chloride functional group, make it an attractive building block for medicinal chemists and synthetic organic chemists.
The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. The sulfonyl chloride moiety, in particular, is known for its ability to participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
In recent years, there has been significant interest in the development of 2-chloro-5-iodobenzene-1-sulfonyl chloride for its role in synthesizing kinase inhibitors. Kinases are key enzymes involved in many cellular processes, including signal transduction and cell division. Inhibiting these enzymes has become a major strategy in cancer therapy. For instance, studies have demonstrated that derivatives of this compound can be used to develop small-molecule inhibitors targeting specific kinases. The chloro and iodine substituents provide handles for further modification through transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores.
Another area where 2-chloro-5-iodobenzene-1-sulfonyl chloride has shown promise is in the synthesis of antiviral agents. The increasing prevalence of viral infections has driven research into developing new antiviral drugs with improved efficacy and reduced side effects. The compound’s reactivity allows for the construction of complex scaffolds that mimic natural substrates or inhibit viral enzymes. For example, researchers have utilized this intermediate to synthesize analogs of nucleoside analogs, which are known to be effective against RNA viruses.
The pharmaceutical industry has also explored the use of 2-chloro-5-iodobenzene-1-sulfonyl chloride in the development of anti-inflammatory drugs. Inflammation is a hallmark of many chronic diseases, including arthritis and autoimmune disorders. By modifying the structure of this compound, scientists have been able to generate novel molecules that exhibit potent anti-inflammatory properties. The sulfonyl chloride group can be readily converted into other functional groups, such as sulfonamides or carboxylic acids, which are common pharmacophores in anti-inflammatory agents.
In addition to its pharmaceutical applications, 2-chloro-5-iodobenzene-1-sulfonyl chloride finds utility in materials science and agrochemical research. Its ability to undergo various transformations makes it a valuable starting material for synthesizing dyes, polymers, and specialty chemicals. For instance, researchers have used this compound to develop new types of organic semiconductors that could be used in electronic devices. Similarly, agrochemical companies have leveraged its reactivity to create novel pesticides with enhanced environmental compatibility.
The synthesis of 2-chloro-5-iodobenzene-1-sulfonyl chloride typically involves multi-step processes that require careful control of reaction conditions. Common synthetic routes include halogenation of benzene derivatives followed by sulfonylation and subsequent functional group transformations. Advanced techniques such as flow chemistry have been employed to improve yield and purity while reducing waste generation. These methods align with the growing emphasis on green chemistry principles in industrial applications.
The chemical properties of 2-chloro-5-iodobenzene-1-sulfonyl chloride make it an excellent candidate for studying reaction mechanisms and developing new catalytic systems. Researchers have utilized computational methods to predict reaction outcomes and optimize synthetic pathways. These studies not only contribute to our fundamental understanding of organic chemistry but also provide practical insights for drug discovery efforts.
In conclusion,2-chloro-5-iodobenzene-1-sulfonyl chloride (CAS No: 1261516-91-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable its use as a key intermediate in synthesizing biologically active molecules, particularly in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies.
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